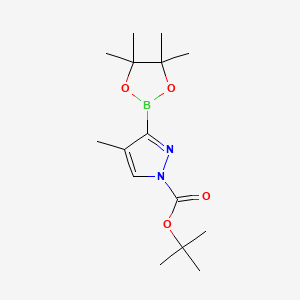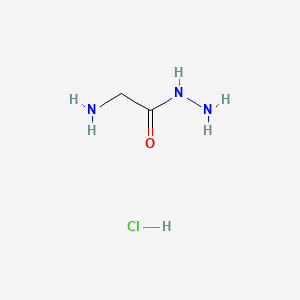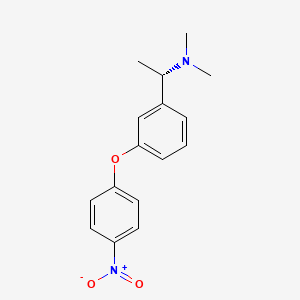![molecular formula C8H11NO2 B569608 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole CAS No. 123208-49-1](/img/structure/B569608.png)
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole is a heterocyclic compound that features a unique structure combining pyrano and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropropanoic acid with resorcinol to form 7-hydroxychroman-4-one, which is then reacted with 2-methylbut-3-yn-2-ol. The resulting compound undergoes cyclization through a Claisen rearrangement by heating in dimethylformamide (DMF) to afford the desired pyrano[3,4-c]isoxazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the pyrano or isoxazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like tetrahydrofuran (THF) or DMF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano and isoxazole derivatives, such as:
- 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione .
Uniqueness
7,7-Dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
123208-49-1 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.181 |
IUPAC Name |
7,7-dimethyl-4,5-dihydropyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H11NO2/c1-8(2)7-6(3-4-10-8)5-11-9-7/h5H,3-4H2,1-2H3 |
InChI Key |
KYVYEKPXKLUKCR-UHFFFAOYSA-N |
SMILES |
CC1(C2=NOC=C2CCO1)C |
Synonyms |
7H-Pyrano[3,4-c]isoxazole,4,5-dihydro-7,7-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


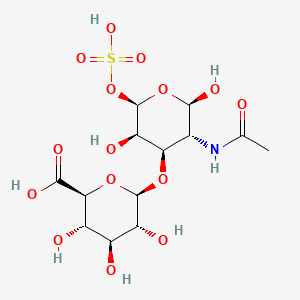


![N-[3-(1-Naphthalenyloxy)-1-phenylpropyl]carbamic Acid 1,1-Dimethylethyl Ester](/img/new.no-structure.jpg)
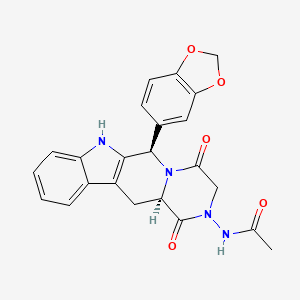
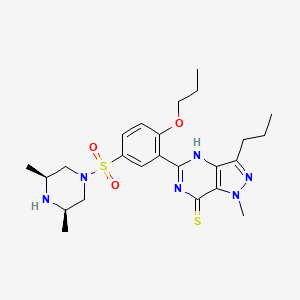
![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)
![5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate](/img/structure/B569539.png)
